1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . This compound, in particular, has garnered attention due to its potential antimicrobial and antifungal properties .
Preparation Methods
The synthesis of 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as washing with water and drying over anhydrous magnesium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitutions are common at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, but its ability to interfere with biochemical pathways is well-documented .
Comparison with Similar Compounds
1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring. What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H11NOS |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(2-methyl-4-phenyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C12H11NOS/c1-8(14)12-11(13-9(2)15-12)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
KNZKCCIJDYPVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.